N,N-dimethyl-2-(piperidin-2-yl)acetamide
Description
N,N-Dimethyl-2-(piperidin-2-yl)acetamide is a tertiary acetamide featuring a piperidine ring substituted at the 2-position. The compound combines the lipophilic piperidine moiety with the polar dimethylacetamide group, influencing its physicochemical properties and biological interactions.
Properties
CAS No. |
1038342-39-0 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(piperidin-2-yl)acetamide typically involves the reaction of piperidine with dimethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Piperidine with Dimethylamine: Piperidine is reacted with dimethylamine in the presence of a suitable catalyst to form N,N-dimethylpiperidine.
Acetylation: The resulting N,N-dimethylpiperidine is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(piperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-dimethyl-2-(piperidin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(piperidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Structural Variations
Heterocyclic Ring Modifications
- Zolpidem (N,N-Dimethyl-2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)acetamide): Replaces the piperidine ring with an imidazo[1,2-a]pyridine system. This modification enhances aromatic stacking interactions, contributing to Zolpidem’s high affinity for GABAA receptors and its use in treating insomnia.
- Compound 3i (N,N-Dimethyl-2-(3,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-2-yl)acetamide): Substitutes piperidine with a tetrahydroquinoline scaffold. NMR data indicate diastereomer formation (3:2 ratio), highlighting stereochemical complexities absent in the target compound .
N-(2-Piperidin-2-ylethyl)acetamide :
Attaches the acetamide group via an ethyl linker rather than directly to the piperidine. This increases conformational flexibility, which may alter binding kinetics to biological targets .
Substituent Effects
- Sulfonamide Derivatives (e.g., Compounds 6b, 6c, 6d): Incorporate sulfonyl groups (e.g., isopropylsulfonyl) on the piperidine nitrogen. These electron-withdrawing groups enhance solubility and stabilize interactions with enzymes like soluble epoxide hydrolase (sEH), yielding IC50 values in the nanomolar range .
Fluorinated Analogs (e.g., 2,2-Difluoro-N,N-dimethyl-2-(4-(trifluoromethyl)phenyl)acetamide) :
Fluorination increases metabolic stability and electronegativity, influencing receptor binding. The trifluoromethyl group in such compounds enhances hydrophobic interactions, as seen in improved enzyme inhibition profiles .
Physicochemical Properties
- Melting Points: Compound 6b: 172–173°C (crystallized from hot ethyl acetate) .
Stereochemical Considerations :
Compound 3i exists as a 3:2 diastereomer mixture, complicating purification and activity interpretation. The target compound’s simpler piperidine structure avoids such issues .Solubility and Lipophilicity : Sulfonamide derivatives (e.g., 6b–6d) exhibit improved aqueous solubility due to polar sulfonyl groups, whereas fluorinated analogs (e.g., 3a) show enhanced lipid membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
